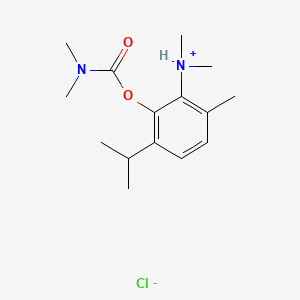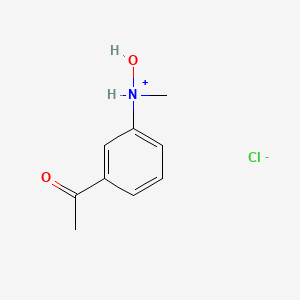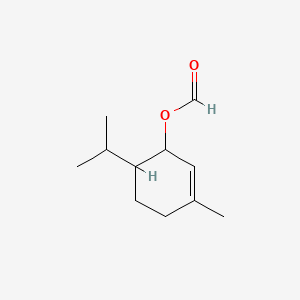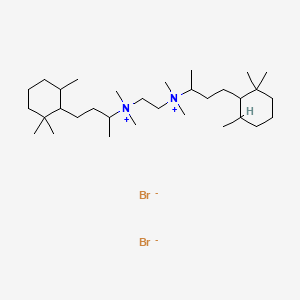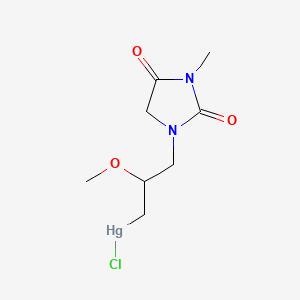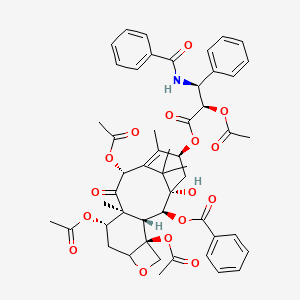
Taxol 7,2'-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxol 7,2’-diacetate is a derivative of paclitaxel, a well-known chemotherapeutic agent. Paclitaxel, commonly known as Taxol, is a complex diterpenoid compound originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Taxol 7,2’-diacetate retains the core structure of paclitaxel but has acetyl groups at the 7 and 2’ positions, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Taxol 7,2’-diacetate involves multiple steps, starting from the core structure of paclitaxel. The acetylation of paclitaxel at the 7 and 2’ positions can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the sensitive taxane structure.
Industrial Production Methods
Industrial production of Taxol and its derivatives, including Taxol 7,2’-diacetate, often involves semi-synthetic methods. These methods start with the extraction of baccatin III, a precursor found in the needles of the European yew tree (Taxus baccata). Baccatin III is then chemically modified through a series of steps to produce paclitaxel and its derivatives. Advances in metabolic engineering and synthetic biology have also enabled the production of taxane precursors in microbial systems, which can be further modified to obtain Taxol 7,2’-diacetate .
Analyse Chemischer Reaktionen
Types of Reactions
Taxol 7,2’-diacetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Acylation: Addition of acyl groups, such as acetylation.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Acylation: Acetic anhydride (Ac2O) in the presence of a base like pyridine is used for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups, and acylation results in the addition of acyl groups .
Wissenschaftliche Forschungsanwendungen
Taxol 7,2’-diacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of taxane derivatives.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential chemotherapeutic agent with modified pharmacokinetic properties compared to paclitaxel.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the solubility and bioavailability of taxane-based drugs
Wirkmechanismus
The mechanism of action of Taxol 7,2’-diacetate is similar to that of paclitaxel. It stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death. This effect is particularly pronounced in rapidly dividing cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules. By binding to tubulin, Taxol 7,2’-diacetate disrupts the normal function of the cytoskeleton, inhibiting cell division and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Taxol 7,2’-diacetate can be compared with other taxane derivatives, such as:
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: A semi-synthetic derivative with improved solubility and efficacy.
Cabazitaxel: A newer taxane with activity against paclitaxel-resistant cancer cells.
The uniqueness of Taxol 7,2’-diacetate lies in its specific acetylation pattern, which can influence its pharmacokinetics and biological activity. This modification may enhance its solubility, stability, and ability to overcome drug resistance compared to other taxane derivatives .
Eigenschaften
CAS-Nummer |
81924-74-5 |
|---|---|
Molekularformel |
C51H55NO16 |
Molekulargewicht |
938.0 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H55NO16/c1-27-35(66-47(60)41(65-30(4)55)39(32-18-12-9-13-19-32)52-45(58)33-20-14-10-15-21-33)25-51(61)44(67-46(59)34-22-16-11-17-23-34)42-49(8,43(57)40(64-29(3)54)38(27)48(51,6)7)36(63-28(2)53)24-37-50(42,26-62-37)68-31(5)56/h9-23,35-37,39-42,44,61H,24-26H2,1-8H3,(H,52,58)/t35-,36-,37?,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 |
InChI-Schlüssel |
WQUSBTYBTBXULJ-DMKBNJKNSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


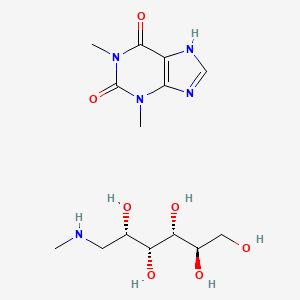
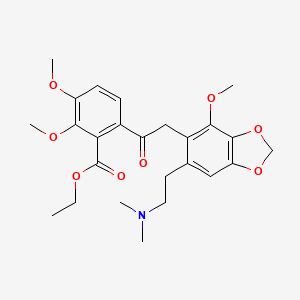
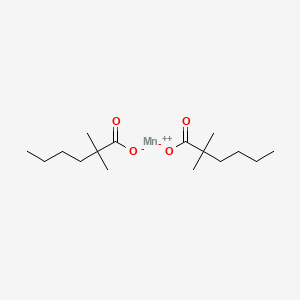

![4'-Formyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13777903.png)



